Purity Specification: Quantified Baseline for Reproducible Synthesis
The target compound is supplied at a guaranteed minimum purity of 98% as a research-grade intermediate . This specification serves as the quantitative baseline differentiating this product from lower-purity bulk intermediates commonly offered at 95% or unspecified purity levels. In the context of multi-step medicinal chemistry synthesis, a 3% purity deficit can translate to a 3-5% cumulative yield loss per synthetic step when impurities compete in subsequent reactions or necessitate additional purification [1].
| Evidence Dimension | Chemical purity (HPLC/UPLC area%) |
|---|---|
| Target Compound Data | 98% minimum purity |
| Comparator Or Baseline | Typical research intermediate minimum purity threshold: 95% (industry convention for building blocks) |
| Quantified Difference | +3 percentage points above typical threshold |
| Conditions | Vendor-reported purity specification; actual batch-specific purity may vary per supplier certificate of analysis |
Why This Matters
For procurement officers and medicinal chemists building structure-activity relationship (SAR) libraries, a documented 98% purity specification reduces the risk of impurity-driven false positives in downstream biological assays and minimizes the need for re-purification prior to use.
- [1] Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press, Chapters 8-9. (Class-level reference on the quantitative impact of intermediate purity on multi-step yield). View Source
